molecular formula C11H14F3NO4 B6148016 tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 1027461-31-9

tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B6148016
CAS No.: 1027461-31-9
M. Wt: 281.2
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoroacetyl group, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-oxo-pyrrolidine-1-carboxylic acid and 2,2,2-trifluoroacetyl chloride .

  • Reaction Steps: The carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) . The activated acid is then reacted with 2,2,2-trifluoroacetyl chloride to form the trifluoroacetylated intermediate.

  • Esterification: The intermediate is then treated with tert-butanol in the presence of a catalyst such as diphenylphosphoryl azide (DPPA) to form the final ester product.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is stirred at controlled temperatures to ensure complete conversion.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoroacetyl group.

  • Substitution: Substitution reactions at the pyrrolidine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound's binding affinity and stability, while the pyrrolidine ring provides structural rigidity.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to modulate biological responses.

Comparison with Similar Compounds

  • Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

  • Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Uniqueness:

  • The presence of the pyrrolidine ring in tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate distinguishes it from the piperidine analogs, providing different chemical and biological properties.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications

Properties

CAS No.

1027461-31-9

Molecular Formula

C11H14F3NO4

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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